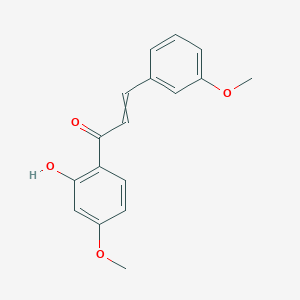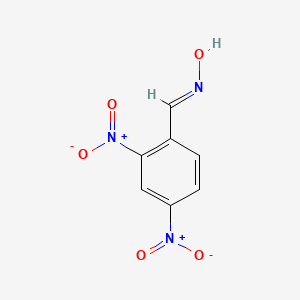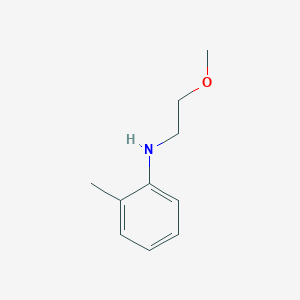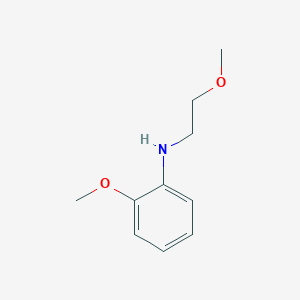
1-(2-Azidoethyl)pyrrolidine
Overview
Description
1-(2-Azidoethyl)pyrrolidine is a compound with the molecular formula C6H12N4. It is derived from pyrrolidine, a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of 1-(2-Azidoethyl)pyrrolidine is characterized by a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The presence of the azidoethyl group adds to the complexity of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 1-(2-Azidoethyl)pyrrolidine are not available, pyrrolidine and its derivatives are known to participate in various chemical reactions .Scientific Research Applications
Synthesis in Medicinal Chemistry
Pyrrolidines, including compounds like 1-(2-Azidoethyl)pyrrolidine, are critical in medicinal chemistry. They are frequently used in the synthesis of biologically active compounds. For example, Żmigrodzka et al. (2022) demonstrated the synthesis of pyrrolidines through [3+2] cycloaddition, a method that is pivotal in the creation of compounds with potential medicinal applications (Żmigrodzka et al., 2022).
Catalytic Asymmetric Synthesis
In the field of synthetic chemistry, catalytic asymmetric synthesis using pyrrolidine structures is notable. Adrio and Carretero (2019) highlighted the importance of pyrrolidines in achieving different types of stereochemical patterns in enantioselective synthesis (Adrio & Carretero, 2019).
Applications in Organic Chemistry
Pyrrolidine compounds are also crucial in organic chemistry, particularly in the development of new synthetic approaches. Akaev et al. (2017) described the synthesis of spiro[pyrrolidine-3,3'-oxindoles], demonstrating the versatility of pyrrolidine derivatives in organic synthesis (Akaev et al., 2017).
Biophysical and Biomedical Research
Stable free radicals derived from pyrrolidines, such as 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, are widely used in biophysical and biomedical research. Dobrynin et al. (2021) discussed the preparation of these radicals for applications in magnetic resonance spectroscopy and imaging, highlighting the relevance of pyrrolidines in advanced research technologies (Dobrynin et al., 2021).
Biological Evaluation
In biological evaluations, derivatives of pyrrolidine have been studied for their antibacterial activities. Betti et al. (2020) synthesized pyrrolidine-2-one derivatives and evaluated their effectiveness against various bacteria, underscoring the biological significance of pyrrolidine compounds (Betti, Hussain, & Kadhem, 2020).
Future Directions
properties
IUPAC Name |
1-(2-azidoethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-9-8-3-6-10-4-1-2-5-10/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEOCNXROZOGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506729 | |
| Record name | 1-(2-Azidoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)pyrrolidine | |
CAS RN |
330646-98-5 | |
| Record name | 1-(2-Azidoethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(4Ar,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-1H-purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B1655124.png)

![N-[(3-Methyl-1-cyclohex-2-enylidene)amino]-2,4-dinitro-aniline](/img/structure/B1655126.png)




![2-[5-(Carboxymethylsulfanyl)pentylsulfanyl]acetic acid](/img/structure/B1655132.png)